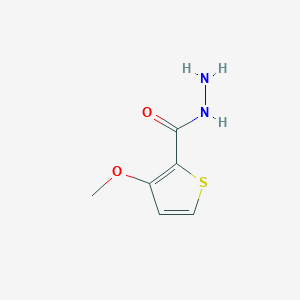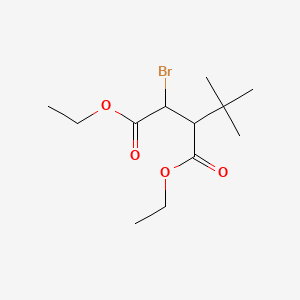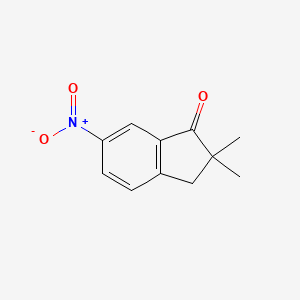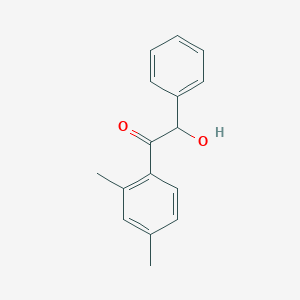![molecular formula C9H17NO3 B12545024 (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine CAS No. 657394-03-1](/img/structure/B12545024.png)
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine is a chiral compound with a unique structure that includes a dioxolane ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Diels-Alder reaction to form the azetidine ring, followed by a series of oxidation and reduction steps to introduce the dioxolane ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S)-1-(N,N-Dimethylglycyl)-4-(hydroxymethyl)-3-(2′-methoxy-4-biphenylyl)-2-azetidinecarbonitrile
- (2R,3S,4S,6S)-2-(Hydroxymethyl)-6-(2-hydroxyundecyl)-3,4-piperidinediol
- (2R,3S,4S)-2-(3,4-Dimethoxyphenyl)-7-methoxy-3,4-chromanediol
Uniqueness
What sets (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine apart is its unique combination of a dioxolane ring and an azetidine ring, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions .
Properties
CAS No. |
657394-03-1 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-5-7(13-9)8-6(11-3)4-10-8/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
InChI Key |
BJSMIOWABHPNAM-XLPZGREQSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H](CN2)OC)C |
Canonical SMILES |
CC1(OCC(O1)C2C(CN2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)


